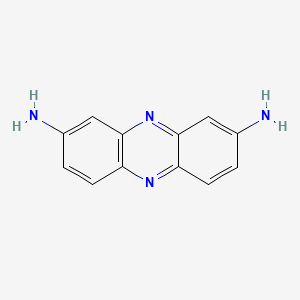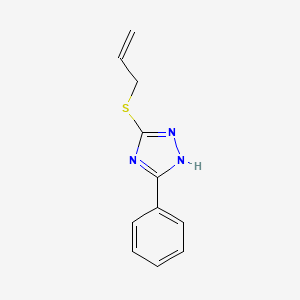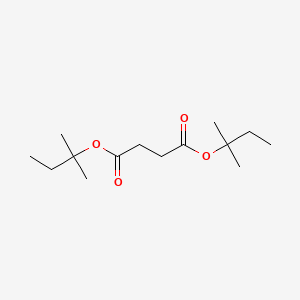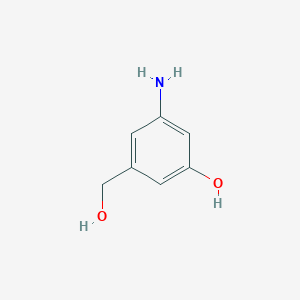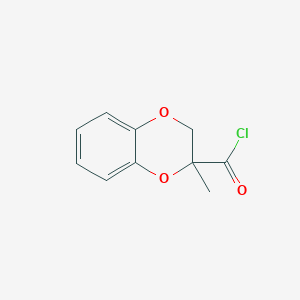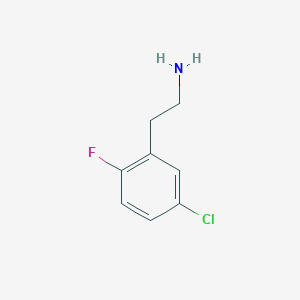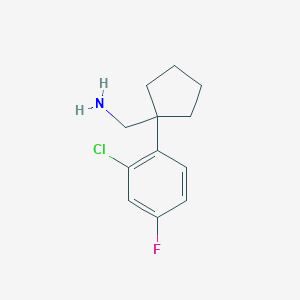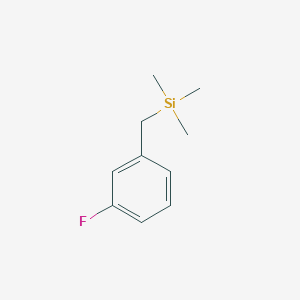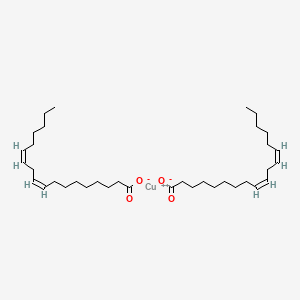
Mercury(I) iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury(I) iodide, also known as dimercury diiodide or mercurous iodide, is a chemical compound composed of mercury and iodine. Its chemical formula is Hg₂I₂. This compound is known for its dark yellow, opaque crystals and is photosensitive, meaning it decomposes easily when exposed to light .
準備方法
Mercury(I) iodide can be synthesized by directly reacting mercury with iodine. The reaction is straightforward and involves mixing the two elements in stoichiometric amounts. The reaction can be represented as follows:
2Hg+I2→Hg2I2
This method is commonly used in laboratory settings due to its simplicity .
化学反応の分析
Mercury(I) iodide undergoes several types of chemical reactions, including decomposition and photodecomposition. When exposed to light, it decomposes into mercury and mercury(II) iodide:
Hg2I2→Hg+HgI2
This decomposition reaction is significant because it highlights the compound’s photosensitivity .
科学的研究の応用
Mercury(I) iodide has various applications in scientific research. Historically, it was used as a drug in the 19th century to treat conditions such as acne, kidney disease, and syphilis. due to its toxicity, its use in medicine has been discontinued . In modern research, this compound is used in the study of photosensitive materials and in the development of analytical techniques for detecting mercury contamination in environmental samples .
作用機序
The mechanism of action of mercury(I) iodide primarily involves its decomposition when exposed to light. This photodecomposition results in the formation of mercury and mercury(II) iodide. The compound’s photosensitivity is due to the presence of linear IHg₂I units, which decompose upon exposure to light .
類似化合物との比較
Mercury(I) iodide can be compared to other mercury halides, such as mercury(I) chloride (Hg₂Cl₂), mercury(I) bromide (Hg₂Br₂), and mercury(I) fluoride (Hg₂F₂). These compounds share similar properties, such as photosensitivity and the presence of linear Hg-Hg bonds. this compound is unique due to its specific decomposition products and its historical use in medicine .
Conclusion
This compound is a fascinating compound with a rich history and diverse applications in scientific research. Its unique properties, such as photosensitivity and decomposition behavior, make it an interesting subject of study in the field of chemistry.
特性
CAS番号 |
7783-30-4 |
|---|---|
分子式 |
Hg2I2 |
分子量 |
654.99 g/mol |
IUPAC名 |
iodomercury |
InChI |
InChI=1S/2Hg.2HI/h;;2*1H/q2*+1;;/p-2 |
InChIキー |
NDKKKEPYKOOXLG-UHFFFAOYSA-L |
SMILES |
I[Hg] |
正規SMILES |
I[Hg].I[Hg] |
Color/Form |
Bright-yellow, amorphous powder YELLOW TETRAGONAL |
密度 |
7.70 |
melting_point |
290 °C (with partial decomposition) |
Key on ui other cas no. |
7783-30-4 |
溶解性 |
Insol in alcohol, ether; sol in soln of mercurous or mercuric nitrates VERY SLIGHTLY SOL IN COLD WATER; SOL IN AMMONIUM HYDROXIDE & POTASSIUM IODIDE Sol in castor oil, liquid ammonia, aqua ammonia |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



